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molecular formula C5H9N3O2S B1353781 Methyl 2-acetamido-2-phenylacetate CAS No. 36061-00-4

Methyl 2-acetamido-2-phenylacetate

Cat. No. B1353781
M. Wt: 175.21 g/mol
InChI Key: RFYSRCRZAGKOIY-UHFFFAOYSA-N
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Patent
US09115115B1

Procedure details

US 20130288893(A1) describes, inter alia, certain (3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl)amides and carbamates and their use as pesticides. The route to prepare such compounds involved the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine by the direct coupling of 3-bromopyridine with 3-chloropyrazole. The 3-chloropyrazole was prepared by a) treating 1H-pyrazole with 2 dimethylsulfamoyl chloride and sodium hydride to provide N,N-dimethyl-1H-pyrazole-1-sulfonamide, b) treating the N,N-dimethyl-1H-pyrazole-1-sulfonamide with perchloroethane and n-butyl lithium to provide 3-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide, and c) removing the N,N-dimethylsulfonamide from 3-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide with trifluoroacetic acid to give the 3-chloropyrazole.
[Compound]
Name
(3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl)amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carbamates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(3-chloro-1H-pyrazol-1-yl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:6]=[CH:5][N:4](C2C=NC=CC=2)[N:3]=1.BrC1C=NC=CC=1.Cl[C:21]1[CH:25]=[CH:24][NH:23][N:22]=1.N1C=CC=N1.[CH3:31][N:32]([CH3:37])[S:33](Cl)(=[O:35])=[O:34].[H-].[Na+]>>[Cl:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.[CH3:31][N:32]([CH3:37])[S:33]([N:23]1[CH:24]=[CH:25][CH:21]=[N:22]1)(=[O:35])=[O:34] |f:5.6|

Inputs

Step One
Name
(3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl)amides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
carbamates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-(3-chloro-1H-pyrazol-1-yl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NN(C=C1)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NNC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The route to prepare such compounds

Outcomes

Product
Name
Type
product
Smiles
ClC1=NNC=C1
Name
Type
product
Smiles
CN(S(=O)(=O)N1N=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09115115B1

Procedure details

US 20130288893(A1) describes, inter alia, certain (3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl)amides and carbamates and their use as pesticides. The route to prepare such compounds involved the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine by the direct coupling of 3-bromopyridine with 3-chloropyrazole. The 3-chloropyrazole was prepared by a) treating 1H-pyrazole with 2 dimethylsulfamoyl chloride and sodium hydride to provide N,N-dimethyl-1H-pyrazole-1-sulfonamide, b) treating the N,N-dimethyl-1H-pyrazole-1-sulfonamide with perchloroethane and n-butyl lithium to provide 3-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide, and c) removing the N,N-dimethylsulfonamide from 3-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide with trifluoroacetic acid to give the 3-chloropyrazole.
[Compound]
Name
(3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl)amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carbamates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(3-chloro-1H-pyrazol-1-yl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:6]=[CH:5][N:4](C2C=NC=CC=2)[N:3]=1.BrC1C=NC=CC=1.Cl[C:21]1[CH:25]=[CH:24][NH:23][N:22]=1.N1C=CC=N1.[CH3:31][N:32]([CH3:37])[S:33](Cl)(=[O:35])=[O:34].[H-].[Na+]>>[Cl:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.[CH3:31][N:32]([CH3:37])[S:33]([N:23]1[CH:24]=[CH:25][CH:21]=[N:22]1)(=[O:35])=[O:34] |f:5.6|

Inputs

Step One
Name
(3-halo-1-(pyridin-3-yl)-1H-pyrazol-4-yl)amides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
carbamates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-(3-chloro-1H-pyrazol-1-yl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NN(C=C1)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NNC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The route to prepare such compounds

Outcomes

Product
Name
Type
product
Smiles
ClC1=NNC=C1
Name
Type
product
Smiles
CN(S(=O)(=O)N1N=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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